6-Amino-3-nitropyridin-2-ol
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Overview
Description
6-Amino-3-nitropyridin-2-ol is a heterocyclic organic compound with the molecular formula C5H5N3O3 It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a nitro group at the 3rd position, and a hydroxyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-nitropyridin-2-ol typically involves the nitration of 2-hydroxy-6-aminopyridine. One common method includes the reaction of 2-hydroxy-6-aminopyridine with nitric acid under controlled conditions to introduce the nitro group at the 3rd position . The reaction is usually carried out in a polar solvent such as acetic acid, with sodium acetate or cesium carbonate as a base to facilitate the nitration process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-nitropyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine hydrate and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-Amino-3-nitropyridin-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-3-nitropyridin-2-ol involves its interaction with molecular targets such as DNA and enzymes. The compound can form stable triplex structures with DNA, which can interfere with gene expression and replication . Additionally, its nitro and amino groups allow it to participate in redox reactions, potentially modulating the activity of enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
3-Nitropyridine: Similar in structure but lacks the amino and hydroxyl groups.
2-Amino-5-nitropyridine: Similar but with different positioning of functional groups.
6-Amino-3-iodo-5-nitropyridin-2-ol: Contains an iodine atom instead of a hydroxyl group.
Uniqueness: 6-Amino-3-nitropyridin-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to form stable DNA triplexes at neutral pH sets it apart from other nitropyridine derivatives .
Properties
IUPAC Name |
6-amino-3-nitro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-4-2-1-3(8(10)11)5(9)7-4/h1-2H,(H3,6,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZOQHXPOHBTTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855996 |
Source
|
Record name | 6-Amino-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183008-11-9 |
Source
|
Record name | 6-Amino-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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